10-Bromodecanoic acid

Overview

Description

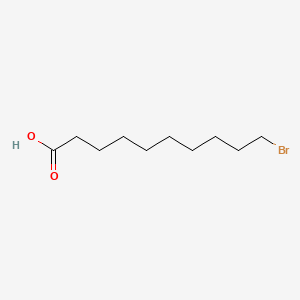

10-Bromodecanoic acid is an organic compound with the molecular formula C₁₀H₁₉BrO₂ . It is a brominated fatty acid derivative, characterized by a bromine atom attached to the tenth carbon of a decanoic acid chain. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Preparation Methods

Two-Step Synthesis via 10-Bromodecanol Intermediate

Bromination of 1,10-Decanediol

The conventional method begins with 1,10-decanediol, which undergoes bromination using 48% hydrobromic acid (HBr) in toluene under reflux conditions (180°C) for 24 hours. Dean-Stark trapping facilitates water removal, shifting equilibrium toward product formation. Post-reaction purification involves sequential washes with NaOH, HCl, and brine, followed by silica gel chromatography (cyclohexane/ethyl acetate, 4:1) to isolate 10-bromo-1-decanol in 92% yield.

Reaction Conditions:

- Molar Ratio : 1:1 (1,10-decanediol : HBr)

- Solvent : Toluene (400 mL per 34.8 g substrate)

- Temperature : 180°C

- Time : 24 hours

Oxidation to 10-Bromodecanoic Acid

The alcohol intermediate is oxidized using a chromic acid solution (CrO₃, H₂SO₄, H₂O) in acetone at -5°C. Chromium trioxide acts as the oxidizing agent, converting the primary alcohol to a carboxylic acid via a ketone intermediate. After 2 hours of stirring and overnight equilibration at room temperature, extraction with diethyl ether and silica gel chromatography (CH₂Cl₂) yield this compound as a white solid (73% yield).

Optimization Insights:

- Oxidant Stoichiometry : 1.5 equiv CrO₃ ensures complete conversion without over-oxidation byproducts.

- Temperature Control : Maintaining -5°C during oxidant addition minimizes side reactions.

One-Step Direct Synthesis from 10-Hydroxydecanoic Acid

Hydrogen Bromide (HBr) Method

10-Hydroxydecanoic acid reacts with gaseous HBr in glacial acetic acid at 90°C for 16 hours. Excess HBr and solvent are recovered via distillation, yielding crude product that is neutralized with hot water washes and dried. This method achieves >95% yield but requires careful handling of corrosive HBr gas.

Key Parameters:

- Substrate : HBr Ratio : 1:6 (w/w)

- Solvent : Glacial acetic acid

- Reaction Time : 16 hours

Sodium Bromide-Sulfuric Acid Method

A patent-pending approach substitutes HBr with NaBr and H₂SO₄, generating HBr in situ. Mixing 10-hydroxydecanoic acid, NaBr, and glacial acetic acid, followed by sulfuric acid addition, induces bromination at 70–80°C for 12–14 hours. Vacuum distillation recovers acetic acid (80% efficiency), leaving this compound that is washed to neutrality and dried.

Reaction Mechanism:

$$ \text{NaBr} + \text{H}2\text{SO}4 \rightarrow \text{HBr} + \text{NaHSO}4 $$

$$ \text{HOOC-(CH}2\text{)}8\text{-CH}2\text{OH} + \text{HBr} \rightarrow \text{HOOC-(CH}2\text{)}8\text{-CH}2\text{Br} + \text{H}2\text{O} $$

Advantages:

- Cost-Effectiveness : NaBr is cheaper and safer to handle than gaseous HBr.

- Yield : >95% with minimal byproducts.

Comparative Analysis of Synthesis Methods

Reaction Optimization and Scalability

Solvent Selection

Glacial acetic acid proves optimal for one-step methods due to its dual role as solvent and proton donor. Its high polarity facilitates bromide ion dissociation, accelerating nucleophilic substitution.

Temperature Control

Exothermic HBr generation in the NaBr/H₂SO₄ method necessitates precise temperature regulation (70–80°C) to prevent decomposition. Jacketed reactors with cooling systems are recommended for industrial scalability.

Byproduct Management

The two-step method generates sodium sulfate (Na₂SO₄) and chromium-containing waste, requiring specialized disposal. In contrast, one-step methods produce NaHSO₄, which is less hazardous and can be repurposed in fertilizer production.

Characterization and Quality Control

Physicochemical Properties

Data from the NIST WebBook confirm critical parameters:

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 315 K (41.85°C) | Differential scanning calorimetry |

| Boiling Point | 437.2 K (164.05°C) | 0.003 bar |

| Molecular Weight | 251.16 g/mol | Calculated |

Spectroscopic Validation

Scientific Research Applications

10-Bromodecanoic acid is employed in several scientific research applications:

Biology: Utilized in the synthesis of bioactive molecules and as a reagent in biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Bromodecanoic acid involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in substitution reactions, while the carboxylic acid group can undergo various chemical transformations. These properties make it a versatile compound in chemical synthesis and industrial applications .

Comparison with Similar Compounds

- 8-Bromooctanoic acid

- 9-Bromononanoic acid

- 6-Bromohexanoic acid

- 4-Bromobutyric acid

- 11-Bromoundecanoic acid

- 16-Bromohexadecanoic acid

Comparison: 10-Bromodecanoic acid is unique due to its specific chain length and the position of the bromine atom. Compared to shorter or longer chain brominated acids, it offers distinct reactivity and properties that are advantageous in certain chemical syntheses and industrial applications .

Biological Activity

10-Bromodecanoic acid (C10H19BrO2) is a brominated fatty acid that has garnered attention due to its unique biological properties and applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H19BrO2

- Molecular Weight : 251.164 g/mol

- CAS Number : 50530-12-6

- Boiling Point : Approximately 38°C to 41°C

- Solubility : Partly miscible in water

This compound functions primarily through its role as a fatty acid derivative. It has been shown to interact with various biological systems, influencing metabolic pathways and cellular processes.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, impacting lipid metabolism and potentially modulating inflammatory responses .

- Polymerization : The compound has been utilized in biotechnological applications for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. In fermentation processes, it has been successfully polymerized with yields ranging from 66.8% to 99.0% .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : The compound exhibits a relatively low acute toxicity with an LD50 value indicating moderate safety in controlled environments .

- Carcinogenicity : It is classified as a non-carcinogen, suggesting that it does not pose significant cancer risk under typical exposure conditions .

Case Studies and Research Findings

- Fermentation Studies : A study optimized a fed-batch high-density fermentation process using this compound as a supplement. The findings demonstrated successful polymerization into PHAs, showcasing its potential in sustainable material production .

- Targeting Mechanisms : In biochemical assays, researchers have used this compound for site-specific targeting in protein labeling techniques. The compound was ligated onto peptides using E. coli lipoic acid ligase, demonstrating its utility in molecular biology applications .

- Synthesis of Functionalized Compounds : The compound has been employed in the synthesis of diselenides through reactions with selenium powder, illustrating its versatility in creating functionalized materials for further research .

Summary of Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Molecular Weight | 251.164 g/mol |

| Acute Toxicity (LD50) | Moderate toxicity |

| Carcinogenicity | Non-carcinogen |

| Polymerization Yield | 66.8% - 99.0% |

| Enzyme Inhibition | Potential inhibitor of lipid metabolism enzymes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-bromodecanoic acid, and how do their yields compare?

- Methodology : The compound is synthesized via oxidation of 10-bromodecanol (70% yield) or bromination of undecenoic acid derivatives (90% yield) . Key steps include solvent selection (e.g., dimethyl sulfoxide for azide substitution ) and purification via ethyl acetate extraction followed by sodium sulfate drying .

- Analysis : The higher yield in bromination routes may relate to reduced side reactions. Researchers should validate purity using H-NMR (e.g., monitoring methylene bromide peaks at 3.4 ppm ) and LC-MS .

Q. How is this compound utilized in polymer science?

- Methodology : It serves as a precursor for alkylcarboxylate-grafted polyethylenimine and functionalized polyhydroxyalkanoates (PHAs) . For PHAs, high-density fermentation with E. coli LSBJ achieves ~90% conversion by feeding this compound into bioreactors .

- Characterization : Polymer composition is confirmed via H-NMR and molecular weight analysis (e.g., GPC for PHA chains ).

Q. What safety protocols are recommended for handling this compound?

- Guidelines : While classified as non-hazardous per GHS , standard lab practices include using gloves, eye protection, and working in a fume hood. Post-exposure measures include rinsing skin with soap/water and eyes with saline .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields (e.g., 70% vs. 90%)?

- Troubleshooting : Variability may stem from reaction conditions (e.g., temperature, solvent purity) or purification efficiency. Replicate experiments with controlled parameters (e.g., anhydrous DMSO for azide reactions ) and validate via H-NMR integration .

- Case Study : highlights higher yields in bromination routes due to fewer intermediates; this aligns with optimized protocols in using NaBH for selenide synthesis .

Q. What challenges arise when incorporating this compound into functionalized biopolymers?

- Experimental Design : Bromine’s steric bulk can hinder enzymatic polymerization. Solutions include using engineered E. coli LSBJ strains or adjusting feed ratios (e.g., 20 g substrate/200 mL media) to avoid cellular toxicity .

- Characterization : Monitor co-monomer formation via C-NMR (e.g., carbonyl peaks at 180 ppm ) and ensure halogen stability under fermentation conditions .

Q. How is this compound applied in site-specific protein labeling for imaging?

- Methodology : Lipoic acid ligase (LplA) catalyzes covalent attachment of this compound adenylate ester to lysine residues, enabling HaloTag-QD conjugation .

- Optimization : Use W37A LplA mutant for enhanced specificity (k = 0.020 s) and 10-Br-AMP to avoid ATP toxicity . Validate labeling via mass spectrometry and fluorescence microscopy .

Q. What strategies improve the stability of this compound derivatives in redox-sensitive drug delivery systems?

- Synthesis : React with NaBH and selenium powder to form 10,10′-diselanediylbis decanoic acid (DDA), a redox-responsive linker .

- Validation : Confirm selenide bonds via H-NMR (shift from 3.4 ppm to 2.84 ppm ) and assess drug release kinetics under glutathione-rich conditions .

Q. Methodological Notes

- Data Validation : Cross-reference NMR, LC-MS, and GPC results with literature shifts (e.g., ).

- Contradiction Management : Replicate high-yield protocols (e.g., ) and document reaction parameters meticulously.

- Ethical Compliance : Adhere to non-therapeutic use guidelines per MSDS and avoid human/animal applications.

Properties

IUPAC Name |

10-bromodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRSPIEZYGOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198540 | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50530-12-6 | |

| Record name | 10-Bromodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromodecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.